2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is an organic compound with the chemical formula C7H14Cl2N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves multiple steps:
Formation of 2-Ethyl-1H-imidazole: This can be achieved by reacting 2-ethylaminotoluene with sodium nitrite.
Reaction with Chloroacetic Acid: The 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to form 1H-imidazole-2-acetic acid.
Reduction and Ethylation: The 1H-imidazole-2-acetic acid undergoes reduction and ethylation to yield 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)ethanamine dihydrochloride: Another imidazole derivative with similar biochemical properties.
1-Methylhistamine: A histamine metabolite with related biological activity.
2-(1-Methyl-1H-imidazol-2-yl)thioethanamine hydrochloride: A compound with similar structural features and applications.
Uniqueness
2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C7H15Cl2N3 |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
2-(1-ethylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-10-5-7(3-4-8)9-6-10;;/h5-6H,2-4,8H2,1H3;2*1H |
InChI Key |
LYANMXABTREVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.